molecular formula C7H16N8OS2 B11101470 1,3-Dimethyl-4,5-bis(thiosemicarbazido)imidazolidine-2-one

1,3-Dimethyl-4,5-bis(thiosemicarbazido)imidazolidine-2-one

Cat. No.: B11101470
M. Wt: 292.4 g/mol
InChI Key: AEINPRRQVGRUME-UHFFFAOYSA-N
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Description

2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as hydrazinecarbothioamide and imidazolidinyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between hydrazine derivatives and carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-1-{[2-(AMINOCARBOTHIOYL)HYDRAZINO]CARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL}BENZAMIDE
  • 2-(2-(AMINOCARBOTHIOYL)HYDRAZINO)-N-(4-CHLOROPHENYL)-2-OXOACETAMIDE

Uniqueness

2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIMETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.

Properties

Molecular Formula

C7H16N8OS2

Molecular Weight

292.4 g/mol

IUPAC Name

[[5-(2-carbamothioylhydrazinyl)-1,3-dimethyl-2-oxoimidazolidin-4-yl]amino]thiourea

InChI

InChI=1S/C7H16N8OS2/c1-14-3(10-12-5(8)17)4(11-13-6(9)18)15(2)7(14)16/h3-4,10-11H,1-2H3,(H3,8,12,17)(H3,9,13,18)

InChI Key

AEINPRRQVGRUME-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(N(C1=O)C)NNC(=S)N)NNC(=S)N

Origin of Product

United States

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